ULK-101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ULK-101 是一种有效的、选择性的 Unc-51 样激酶 1 (ULK1) 抑制剂,ULK1 在自噬途径中起着至关重要的作用。自噬是一种细胞循环过程,它分解和重用细胞成分,在压力条件下促进细胞存活。 This compound 与其他抑制剂相比显示出更高的效力和选择性,使其成为研究 ULK1 和自噬功能的宝贵工具 .

作用机制

ULK-101 通过选择性抑制 ULK1 的活性发挥作用,ULK1 是自噬途径中的关键酶。ULK1 负责启动自噬泡的形成,自噬泡隔离并降解细胞成分。 通过抑制 ULK1,this compound 阻止了自噬泡的成核并减少了自噬通量,导致细胞废物的积累和癌细胞对营养压力的敏感性 .

生化分析

Biochemical Properties

ULK-101 interacts with ULK1, a serine/threonine kinase that initiates autophagy . This compound inhibits both the nucleation of autophagic vesicles and turnover . It has improved potency and selectivity when compared with other ULK1 inhibitors . This compound has been observed to have stable bound states to the adenosine triphosphate (ATP)-binding site of ULK2, coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain .

Cellular Effects

This compound has been shown to suppress autophagy induction and autophagic flux in response to different stimuli . It sensitizes KRAS-driven lung cancer cells to nutrient restriction . This compound represents a powerful molecular tool to study the role of autophagy in cancer cells and to evaluate the therapeutic potential of autophagy inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting ULK1, an essential and early autophagy regulator . It has been observed to occupy a hydrophobic pocket associated with the N-terminus of the alpha C-helix . Large movements in the P-loop are also associated with this compound inhibitor binding and exit from ULK2 .

Temporal Effects in Laboratory Settings

This compound shows improved potency and selectivity compared to existing inhibitors, and effectively blocks autophagy induction and reduces autophagic flux in various conditions .

Metabolic Pathways

This compound is involved in the regulation of autophagy, a metabolic pathway that generates biochemical building blocks through cytoplasmic breakdown . The ULK complex in the phagophore membrane promotes the recruitment and activation of VPS34 in phosphatidylinositol-3 (PI3)-kinase complex I and forms PI3P in the phagophore membrane, a process crucial to the formation of the autophagosome .

准备方法

合成路线和反应条件

ULK-101 的合成涉及多个步骤,包括关键中间体的形成及其后续反应具体的反应条件,如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及扩大反应规模、优化反应条件,并确保一致的质量控制。 高性能液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术用于确认最终产品的质量和纯度 .

化学反应分析

反应类型

ULK-101 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰 this compound 中的官能团,可能改变其活性。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件如温度、pH 和溶剂选择经过精心控制以实现预期的结果 .

形成的主要产物

从 this compound 反应中形成的主要产物取决于使用的特定反应条件和试剂。 这些产物可以包括具有不同官能团的 this compound 的修饰版本,这些版本可能表现出改变的生物活性 .

科学研究应用

ULK-101 具有广泛的科学研究应用,包括:

化学: this compound 用作分子工具来研究 ULK1 的功能及其在自噬中的作用。

生物学: 在生物学研究中,this compound 用于研究自噬的机制及其对细胞存活的影响,特别是在应对压力条件时.

相似化合物的比较

类似化合物

SBI-0206965: 另一种 ULK1 抑制剂,其效力和选择性低于 ULK-101.

MRT 68921: 一种用于研究的 ULK1 抑制剂,但具有不同的选择性和效力特征.

This compound 的独特性

This compound 由于其在抑制 ULK1 方面的优异效力和选择性而脱颖而出。与其他抑制剂相比,它在阻断自噬和使癌细胞对营养压力敏感方面显示出更大的功效。 这使得 this compound 成为研究自噬和探索新治疗策略的宝贵工具 .

属性

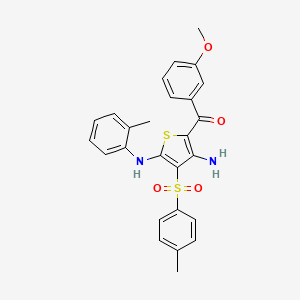

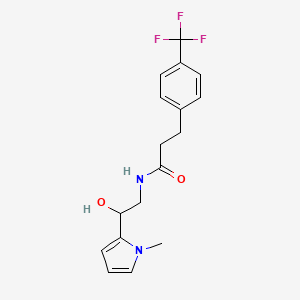

IUPAC Name |

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZRXJIYAFANHP-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid](/img/structure/B2873365.png)

![1-{4-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)